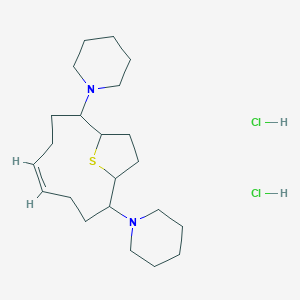
methyl N'-(2,4-dichlorophenyl)carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N'-(2,4-dichlorophenyl)carbamimidothioate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Dichlorvos and is a member of the organophosphate family of chemicals. Dichlorvos is widely used as an insecticide and has been shown to have a variety of biochemical and physiological effects in animals. However, the focus of
Wirkmechanismus
Dichlorvos works by irreversibly binding to the active site of AChE, preventing the enzyme from breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system and ultimately leading to paralysis and death.
Biochemical and Physiological Effects:
Dichlorvos has been shown to have a variety of biochemical and physiological effects in animals. These effects include inhibition of AChE, disruption of the nervous system, and changes in neurotransmitter levels. Additionally, Dichlorvos has been shown to have an impact on the immune system, reproductive system, and liver function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dichlorvos in lab experiments is its potent and irreversible inhibition of AChE. This allows for precise and consistent results in experiments involving the nervous system. However, one limitation of using Dichlorvos is its toxicity and potential for harm to animals. Careful consideration must be taken when using Dichlorvos in experiments to ensure the safety and well-being of the animals involved.
Zukünftige Richtungen
There are several potential future directions for research involving Dichlorvos. One area of interest is the development of new insecticides based on the structure of Dichlorvos. Additionally, there is potential for research into the impact of Dichlorvos on human health and the environment. Finally, further studies could be conducted to investigate the potential use of Dichlorvos in the treatment of certain diseases, such as Alzheimer's disease.
Synthesemethoden
Dichlorvos can be synthesized through a variety of methods, including the reaction of 2,4-dichlorophenyl isocyanate with methyl isothiocyanate. This reaction results in the formation of methyl N'-(2,4-dichlorophenyl)carbamimidothioate, which can be purified through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Dichlorvos has been used extensively in scientific research due to its ability to inhibit acetylcholinesterase (AChE), an enzyme that plays a critical role in the nervous system. By inhibiting AChE, Dichlorvos can cause a variety of physiological and biochemical effects in animals. This has led to its use in a variety of research applications, including the study of the nervous system, insect physiology, and toxicology.
Eigenschaften
Produktname |
methyl N'-(2,4-dichlorophenyl)carbamimidothioate |
|---|---|
Molekularformel |
C8H8Cl2N2S |
Molekulargewicht |
235.13 g/mol |
IUPAC-Name |
methyl N//'-(2,4-dichlorophenyl)carbamimidothioate |
InChI |
InChI=1S/C8H8Cl2N2S/c1-13-8(11)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12) |
InChI-Schlüssel |
SUDVSUVETKVIPR-UHFFFAOYSA-N |
SMILES |
CSC(=NC1=C(C=C(C=C1)Cl)Cl)N |
Kanonische SMILES |
CSC(=NC1=C(C=C(C=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)

![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)


![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)

![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)



![(8E)-8-[[2-(Dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B221695.png)
![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)